3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline
Overview
Description
3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a benzene ring substituted with a sec-butoxy group at the third position and a hexyloxybenzyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline typically involves a multi-step process:
Formation of the sec-butoxy group: This can be achieved by reacting sec-butyl alcohol with an appropriate halogenating agent to form sec-butyl halide, which is then reacted with aniline to introduce the sec-butoxy group.
Introduction of the hexyloxybenzyl group: This step involves the reaction of 2-(hexyloxy)benzyl chloride with the previously synthesized 3-(sec-butoxy)aniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the benzene ring.
Scientific Research Applications
3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact mechanism can vary based on the structural features and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Sec-butoxy)aniline: Lacks the hexyloxybenzyl group, making it less complex and potentially less versatile in applications.
N-(2-Hexyloxybenzyl)aniline: Lacks the sec-butoxy group, which may affect its reactivity and properties.
Uniqueness
3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline is unique due to the presence of both sec-butoxy and hexyloxybenzyl groups, which confer distinct chemical and physical properties. This dual substitution pattern can enhance its reactivity, solubility, and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-butan-2-yloxy-N-[(2-hexoxyphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-4-6-7-10-16-25-23-15-9-8-12-20(23)18-24-21-13-11-14-22(17-21)26-19(3)5-2/h8-9,11-15,17,19,24H,4-7,10,16,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMUHTHQUKMTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1CNC2=CC(=CC=C2)OC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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